1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one
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Overview
Description
1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one is a complex organic compound with a unique structure that includes a quinoline core, dithiolo rings, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, introduction of the dithiolo rings, and functionalization with the methoxy and propanone groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoline or dithiolo rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of novel materials and complex organic molecules.
Biology: Its potential biological activities, such as antimicrobial, antiviral, or anticancer properties, are of interest for drug discovery and development.
Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.
Industry: Its properties can be exploited in the development of advanced materials, such as polymers, coatings, or electronic devices.
Mechanism of Action
The mechanism of action of 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, dithiolo compounds, and methoxy-substituted organic molecules. Examples include:
Quinoline derivatives: Compounds with a quinoline core, such as chloroquine or quinine, which have well-known biological activities.
Dithiolo compounds: Molecules containing dithiolo rings, which can exhibit unique electronic and chemical properties.
Methoxy-substituted compounds: Organic molecules with methoxy groups, which can influence their reactivity and biological activity.
Uniqueness
1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one is unique due to its combination of structural features, including the quinoline core, dithiolo rings, and methoxy group This combination imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C16H17NO2S3 |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one |
InChI |
InChI=1S/C16H17NO2S3/c1-5-12(18)17-11-7-6-9(19-4)8-10(11)13-14(16(17,2)3)21-22-15(13)20/h6-8H,5H2,1-4H3 |
InChI Key |
XRISLFVMUWIERZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SSC3=S |
Origin of Product |
United States |
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